
(1S)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride
Übersicht
Beschreibung
(1S)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C11H14ClNO and its molecular weight is 211.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(1S)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride is a compound belonging to the benzofuran class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H14ClNO, with a molecular weight of 211.69 g/mol. The structure features a benzofuran moiety substituted at the 3-position with a methyl group and an ethanamine side chain.
Property | Value |
---|---|
Molecular Formula | C11H14ClNO |
Molecular Weight | 211.69 g/mol |
IUPAC Name | (1S)-1-(3-methyl-1-benzofuran-2-yl)ethanamine; hydrochloride |
Biological Activity Overview
Research indicates that derivatives of benzofuran compounds, including this compound, exhibit various biological activities such as anticancer, antimicrobial, and neuroprotective effects.
Anticancer Activity
A significant area of research has focused on the anticancer properties of benzofuran derivatives. A study published in the International Journal of Molecular Sciences explored the synthesis of several derivatives related to (1S)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-one and their biological activities against different cancer cell lines, including:
- K562 (chronic myelogenous leukemia)
- PC3 (prostate cancer)
- SW620 (colon cancer)
- Caki 1 (human kidney cancer)
The study found that certain derivatives induced apoptosis in these cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction, highlighting their potential as anticancer agents .
The mechanism by which this compound exerts its biological effects is primarily linked to its interaction with cellular targets that regulate apoptosis and cell proliferation. Key findings include:
- Induction of apoptosis through increased ROS production.
- Disruption of mitochondrial membrane potential leading to cytochrome c release.
This cascade activates caspases, crucial for the apoptotic process, indicating that the compound may function as a pro-apoptotic agent .
Case Studies and Research Findings
Several studies have documented the biological activities of benzofuran derivatives:
Study 1: Anticancer Efficacy
In one study, researchers synthesized nine derivatives from related benzofuran compounds and tested their cytotoxicity against various cancer cell lines. The most active compounds showed significant inhibition rates compared to control groups, with some derivatives exhibiting up to four times greater potency than their unsubstituted counterparts .
Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial activity of benzofuran derivatives against both standard and clinical strains. Certain compounds demonstrated notable antibacterial properties, suggesting potential applications in treating infections .
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
The compound has the molecular formula and a molecular weight of 211.69 g/mol. Its unique structure features a benzofuran moiety substituted with a methyl group and an ethanamine chain, which enhances its solubility in aqueous environments due to the hydrochloride salt form .
Biological Activities
Recent studies have highlighted the biological activities associated with this compound, particularly its potential anti-cancer properties. A notable study published in the International Journal of Molecular Sciences synthesized derivatives related to (1S)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-one and evaluated their effects on various cancer cell lines, including:
- Chronic myelogenous leukemia (K562)
- Prostate cancer (PC3)
- Colon cancer (SW620)
- Human kidney cancer (Caki 1)
The findings indicated that certain derivatives exhibited selective cytotoxicity towards K562 cells without affecting healthy keratocytes, suggesting a targeted therapeutic potential for leukemia treatment .
Pharmacological Implications
Research indicates that (1S)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride may interact with neurotransmitter systems, particularly serotonin and dopamine pathways. This interaction implies potential utility in pharmacological studies related to mood disorders and neurodegenerative diseases, warranting further investigation into its mechanism of action .
Q & A
Q. Basic: What are the optimized synthetic routes for (1S)-1-(3-methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride, and how can enantiomeric purity be ensured during synthesis?
Methodological Answer:
The synthesis typically involves a multi-step process starting with the preparation of the benzofuran core. Key steps include:
- Alkylation/cyclization : Formation of the 3-methylbenzofuran scaffold using substituted aldehydes and ketones under acidic conditions (e.g., H₂SO₄) .
- Chiral resolution : Use of chiral auxiliaries (e.g., L-tartaric acid) or asymmetric catalysis to isolate the (1S)-enantiomer.
- Amination : Introduction of the amine group via reductive amination (e.g., NaBH₃CN or H₂/Pd-C) followed by HCl salt formation .
Enantiomeric purity is validated using chiral HPLC (e.g., Chiralpak® AD-H column) with mobile phases like hexane:isopropanol (90:10) and UV detection at 254 nm .
Q. Basic: What analytical techniques are critical for characterizing this compound’s structural and stereochemical integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methyl at C3 of benzofuran, amine proton coupling). Key signals: δ 6.8–7.5 ppm (benzofuran aromatic protons), δ 1.2–1.5 ppm (methyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 222.1125 for C₁₁H₁₄NOCl) .
- Polarimetry : Measures specific rotation ([α]₂₀^D) to confirm enantiomeric excess (e.g., +15° to +25° for the (1S)-form) .
Q. Advanced: How can researchers resolve contradictions in stability data under varying pH and temperature conditions?
Methodological Answer:
Contradictions often arise from differences in:
- pH-dependent degradation : Perform accelerated stability studies (40°C/75% RH for 6 months) in buffers (pH 1–10). Use HPLC to track degradation products (e.g., free amine formation at alkaline pH) .
- Thermal analysis : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures. Store samples at -20°C in desiccators to prevent hygroscopic degradation .
- Statistical reconciliation : Apply ANOVA to compare datasets and isolate variables (e.g., excipient interactions in formulations) .
Q. Advanced: What strategies are recommended for investigating metabolic pathways and receptor binding specificity?
Methodological Answer:
- In vitro metabolism : Incubate with liver microsomes (human/rat) and monitor metabolites via LC-MS/MS. Key enzymes (CYP3A4/2D6) are identified using isoform-specific inhibitors .
- Receptor profiling : Radioligand binding assays (e.g., 5-HT₂A or σ receptors) with competitive displacement using [³H]-ketanserin. Calculate Ki values via Cheng-Prusoff equation .
- Computational docking : Use Schrödinger Maestro to model interactions with receptor active sites (e.g., hydrophobic pockets accommodating benzofuran) .
Q. Advanced: How should researchers address discrepancies in reported bioactivity data across in vitro and in vivo models?
Methodological Answer:
- Dosage reconciliation : Normalize data to plasma exposure (AUC) using pharmacokinetic studies (e.g., IV/PO administration in rodents) .
- Model-specific factors : Account for blood-brain barrier penetration (logP ~2.5) and protein binding (≥90%) in in vitro-to-in vivo extrapolation (IVIVE) .
- Meta-analysis : Pool data from multiple studies using random-effects models to identify outliers or confounding variables .
Q. Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and ANSI Z87.1-rated goggles. Use fume hoods for powder handling to avoid inhalation .
- Spill management : Neutralize acidic spills with sodium bicarbonate and collect waste in sealed containers for incineration .
- First aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and administer oxygen if needed .
Q. Advanced: What methodologies are employed to assess and mitigate synthetic by-products or isomeric impurities?
Methodological Answer:
- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction intermediates and optimize quenching times .
- Column chromatography : Purify crude product using silica gel (hexane:EtOAc gradient) or reverse-phase C18 columns .
- Impurity profiling : LC-MS with charged aerosol detection (CAD) identifies low-level impurities (e.g., diastereomers at 0.1% threshold) .
Q. Basic: How is the compound’s stability validated for long-term storage in research settings?
Methodological Answer:
- ICH Guidelines : Conduct stability testing at 25°C/60% RH and 40°C/75% RH. Sample at 0, 3, 6, 12 months for HPLC purity (>98%) .
- Desiccant use : Store in amber vials with molecular sieves (3Å) to prevent hydrolysis .
- Freeze-thaw cycles : Test 3 cycles (-20°C to RT) to ensure no crystallinity changes (via XRPD) .
Eigenschaften
IUPAC Name |
(1S)-1-(3-methyl-1-benzofuran-2-yl)ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c1-7-9-5-3-4-6-10(9)13-11(7)8(2)12;/h3-6,8H,12H2,1-2H3;1H/t8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDWJEXBFDNUOR-QRPNPIFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC2=CC=CC=C12)[C@H](C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.